Cas no 1353986-32-9 (2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide)
2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-n-(2,6-dichloro-benzyl)-n-isopropyl-acetamide
- 2-Chloro-N-(2,6-dichlorobenzyl)-N-isopropylacetamide
- AM94807
- 2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide
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- Inchi: 1S/C12H14Cl3NO/c1-8(2)16(12(17)6-13)7-9-10(14)4-3-5-11(9)15/h3-5,8H,6-7H2,1-2H3
- InChI Key: GGFYCAIIVAZAOK-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CN(C(CCl)=O)C(C)C)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 250
- Topological Polar Surface Area: 20.3
2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085604-500mg |
2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide |
1353986-32-9 | 500mg |
£694.00 | 2022-03-01 |
2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-Chloro-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide
2-Chloro-N-(2,6-Dichloro-Benzyl)-N-Isopropyl-Acetamide (CAS No. 1353986-32-9)
2-Chloro-N-(2,6-Dichloro-Benzyl)-N-Isopropyl-Acetamide, also known by its CAS registry number 1353986-32-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorinated benzene ring and an acetamide functional group. The presence of multiple chlorine atoms and an isopropyl group contributes to its distinct chemical properties and potential applications.
The molecular structure of 1353986-32-9 consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, which are meta to each other. This substitution pattern enhances the stability of the aromatic ring and may influence the compound's reactivity in various chemical reactions. The acetamide group attached to the benzene ring introduces additional functionality, making this compound a versatile building block for further chemical modifications.
Recent studies have explored the potential of 1353986-32-9 in drug discovery and development. Its ability to act as a ligand in metalloenzyme inhibition has been highlighted in several research articles. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain proteases, suggesting its potential as a lead compound for anti-inflammatory or antiviral therapies.
In addition to its pharmacological applications, 1353986-32-9 has also been investigated for its role in agrochemicals. Researchers have reported that this compound shows promising activity as a fungicide, particularly against plant pathogens such as Fusarium species. Its ability to inhibit fungal growth without causing significant harm to plants makes it a valuable candidate for developing environmentally friendly agricultural chemicals.
The synthesis of 1353986-32-9 involves a multi-step process that typically begins with the preparation of the dichlorobenzyl intermediate. This is followed by nucleophilic acylation using an appropriate acetylating agent and subsequent alkylation with an isopropyl group. The reaction conditions, including temperature and solvent selection, play a critical role in achieving high yields and ensuring the purity of the final product.
From an analytical standpoint, the characterization of 1353986-32-9 has been performed using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed the compound's molecular formula (C11H14Cl4N) and its molecular weight (407.17 g/mol). The physical properties, including melting point and solubility, have also been determined experimentally, providing essential data for its use in various chemical processes.
In terms of safety considerations, while handling this compound requires standard laboratory precautions due to its chlorinated nature, it does not pose significant risks under normal usage conditions. Proper ventilation and personal protective equipment are recommended during synthesis and handling to ensure worker safety.
The growing interest in CAS No. 1353986-32-9 reflects its potential across multiple industries. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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